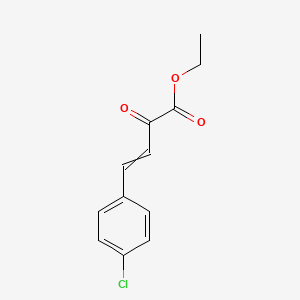
ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate is an organic compound characterized by the presence of a chlorophenyl group attached to an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the ethyl acetoacetate acts as the nucleophile, and the 4-chlorobenzaldehyde serves as the electrophile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is isolated through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-chlorophenyl)-2-oxobutanoate: Similar structure but lacks the double bond in the butenoate moiety.
Methyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both the chlorophenyl group and the oxobutenoate moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11ClO3 |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H11ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-8H,2H2,1H3 |
InChI Key |
UGAAYCHCCALRHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














